molecular formula C10H9BClNO2 B14073573 (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid

(2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid

Cat. No.: B14073573
M. Wt: 221.45 g/mol
InChI Key: DORCHIACRSDIJE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron (B2pin2) with aryl halides under palladium catalysis . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecular structures.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.

    4-Chlorophenylboronic acid: Another chlorinated boronic acid with similar reactivity.

    3-Cyanophenylboronic acid: A cyano-substituted boronic acid with comparable properties.

Uniqueness: (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid is unique due to the presence of multiple functional groups (chlorine, cyano, and cyclopropyl) on the phenyl ring. This combination of substituents provides distinct reactivity and allows for the synthesis of more complex and diverse molecules compared to simpler boronic acids .

Properties

Molecular Formula

C10H9BClNO2

Molecular Weight

221.45 g/mol

IUPAC Name

(2-chloro-5-cyano-3-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C10H9BClNO2/c12-10-8(7-1-2-7)3-6(5-13)4-9(10)11(14)15/h3-4,7,14-15H,1-2H2

InChI Key

DORCHIACRSDIJE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C2CC2)C#N)(O)O

Origin of Product

United States

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